Product packaging for 4-Cyclobutoxy-3-hydroxy-benzamide(Cat. No.:)

4-Cyclobutoxy-3-hydroxy-benzamide

Cat. No.: B12066315
M. Wt: 207.23 g/mol
InChI Key: MHJCIHRLSXYAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutoxy-3-hydroxy-benzamide is a high-purity benzamide derivative intended for research use only. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of enzyme inhibitors and anticancer agents. Benzamide analogues are recognized for their wide range of biological properties, which include antiviral, antipsychotic, anticancer, antioxidant, and anti-inflammatory activities . Researchers are increasingly focusing on such compounds for their potential to inhibit key enzymes and receptors involved in disease pathways . Structurally related 4-hydroxybenzamide analogues have been studied as potent inhibitors of important oncology targets such as histone deacetylase II (HDAC II), Janus kinase 2 (JAK2), and the epidermal growth factor receptor (EGFR) . The structural motif of the benzamide core, substituted with a cyclobutoxy group and a hydroxy group, provides a versatile scaffold for molecular design. This allows researchers to explore structure-activity relationships (SAR) to optimize potency and selectivity . For instance, molecular docking and quantum calculations are frequently employed to evaluate the binding interactions and energy profiles of such analogues . The compound serves as a key synthetic intermediate or pharmacophore for designing novel small molecules. Its applications span across various research fields, including the synthesis of potential therapeutic agents for conditions like cancer, metabolic disorders, and neurodegenerative diseases . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B12066315 4-Cyclobutoxy-3-hydroxy-benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-cyclobutyloxy-3-hydroxybenzamide

InChI

InChI=1S/C11H13NO3/c12-11(14)7-4-5-10(9(13)6-7)15-8-2-1-3-8/h4-6,8,13H,1-3H2,(H2,12,14)

InChI Key

MHJCIHRLSXYAHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)C(=O)N)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis of the Benzamide (B126) Scaffold

The formation of the amide bond in the benzamide scaffold is a cornerstone of organic synthesis. Both time-tested and contemporary methods are applicable to the synthesis of 4-Cyclobutoxy-3-hydroxy-benzamide, starting from its corresponding carboxylic acid, 4-cyclobutoxy-3-hydroxybenzoic acid.

Conventional Amidation and Condensation Strategies

Traditional methods for creating the benzamide functional group are robust and widely documented. These strategies typically involve the activation of a carboxylic acid to enhance its reactivity toward an amine.

One of the most common approaches is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. This is achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to form the primary amide. However, the reactivity of these halogenating agents may require protection of the phenolic hydroxyl group on the aromatic ring to prevent unwanted side reactions.

Alternatively, the direct condensation of a carboxylic acid and an amine is a frequently used method. researchgate.net This reaction is often facilitated by a "coupling reagent." researchgate.netrsc.orgchemicalbook.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that readily reacts with the amine. This approach avoids the isolation of harsh intermediates like acyl chlorides. researchgate.net The process can sometimes be inefficient, requiring high temperatures or leading to significant waste products. researchgate.net

Another classical method is the direct thermal dehydration of the ammonium (B1175870) salt of the carboxylic acid. Heating the ammonium carboxylate salt drives off water, forming the amide bond. This method, however, requires high temperatures and is generally less efficient than methods involving activating agents. researchgate.net A specific example related to the core structure is the synthesis of p-hydroxybenzamide, which can be produced by heating p-hydroxybenzoic acid with methyl carbamate (B1207046) and a catalyst like triethylenediamine at elevated temperatures (130-180°C). chemicalbook.com

Table 1: Conventional Amidation Reagents

Reagent Class Specific Examples Role
Halogenating Agents Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) Convert carboxylic acid to reactive acyl halide
Coupling Reagents Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) In situ activation of carboxylic acid

Advanced Synthetic Routes for Substituted Benzamides

Modern organic synthesis has sought to overcome the limitations of conventional methods, focusing on milder conditions, higher efficiency, and better atom economy. unimi.it

Catalytic direct amidation represents a significant advancement, enabling the formation of amide bonds from carboxylic acids and amines without the need for stoichiometric activating agents. acs.org Various catalysts, including those based on boron and other elements, can facilitate this transformation under milder conditions than thermal dehydration.

Photoredox catalysis has also emerged as a powerful tool for amide bond formation. unimi.it These methods often involve radical-based mechanisms initiated by visible light, allowing for reactions to proceed at room temperature. For instance, aldehydes can be converted to acyl chlorides in situ using visible light, which then react with amines to furnish amides. unimi.it

Direct functionalization of the aromatic ring offers an alternative pathway. A Friedel-Crafts-type reaction using cyanoguanidine in the presence of a superacid like triflic acid can directly introduce a carboxamide group onto an activated aromatic ring. nih.gov This method transforms an arene into a benzamide in a single step, bypassing the need for a pre-existing carboxylic acid group. The proposed mechanism involves the formation of a superelectrophilic intermediate that attacks the aromatic ring, followed by hydrolysis to yield the benzamide. nih.gov

Introduction and Functionalization of the Cyclobutoxy Moiety

Stereoselective Synthesis of Cyclobutane-Containing Intermediates

The synthesis of the cyclobutyl group, which is then used to form the ether linkage, can be achieved through various methods that allow for control over stereochemistry. The cyclobutane (B1203170) ring is a valuable motif in bioactive natural products and pharmaceuticals. nih.govacs.org

One innovative approach involves the ring contraction of readily available pyrrolidines. acs.orgnih.gov This method uses iodonitrene chemistry to mediate a nitrogen extrusion process, resulting in a highly stereoselective synthesis of substituted cyclobutane derivatives. The reaction is proposed to proceed through a 1,4-biradical intermediate that rapidly undergoes C-C bond formation. acs.orgnih.gov

Transition metal catalysis provides another powerful avenue for constructing cyclobutane rings with high stereoselectivity. nih.gov A general strategy for creating cyclobutanes with multiple substituents involves a sequence of metal-catalyzed reactions, such as Rh(II)-catalyzed cyclopropanation followed by a Ag(I)-catalyzed ring expansion. This allows for the diastereoselective and enantioselective introduction of different substituents onto the cyclobutane ring. nih.gov These stereocontrolled cyclobutane intermediates, such as a cyclobutyl halide or tosylate, can then be used in a Williamson ether synthesis with the 3-hydroxy-4-hydroxy-benzamide precursor to install the cyclobutoxy moiety.

Biocatalytic Approaches for Cyclobutoxy Hydroxylation (e.g., P450BM3-mediated)

While the target compound has a hydroxyl group on the benzamide ring, biocatalysis offers a sophisticated method for selectively functionalizing the cyclobutoxy ring itself, creating valuable derivatives. Cytochrome P450 enzymes, particularly engineered variants of P450BM3 from Bacillus megaterium, are highly effective biocatalysts for the selective C-H hydroxylation of unactivated sites. researchgate.netnih.govacs.orgnih.gov

Studies have demonstrated that panels of engineered P450BM3 enzymes can hydroxylate cyclobutylamine (B51885) derivatives with high selectivity. nih.govacs.org By screening a library of P450BM3 variants, specific enzymes can be identified that direct hydroxylation to different positions on the cyclobutane ring (e.g., trans-2 or trans-3 positions). nih.gov This enzymatic approach provides access to oxidized metabolites that would be challenging to synthesize using traditional chemical methods. The process is often conducted in whole-cell systems, which simplifies the procedure by only requiring the addition of the substrate to the culture medium. researchgate.net This strategy could be applied to this compound to generate a library of hydroxylated derivatives for further biological evaluation.

Table 2: P450BM3-Mediated Hydroxylation of Cyclobutane Derivatives

Enzyme Substrate Type Key Outcome Reference
Engineered P450BM3 Variants N-Boc-cyclobutylamine Selective hydroxylation at trans-2 and trans-3 positions nih.gov
Engineered P450BM3 Variants Bicyclo[1.1.1]pentylamine (BCPA) derivatives Selective C-H hydroxylation at chemically unactivated sites nih.govacs.org

Strategies for Linker Rigidification

The inclusion of a cyclobutane ring is often a deliberate strategy in medicinal chemistry to impart conformational rigidity to a molecule. nih.gov Flexible linkers in drug molecules can adopt numerous conformations, some of which may not be optimal for binding to a biological target. By replacing a flexible alkyl chain with a rigid cyclobutane scaffold, the molecule is locked into a more defined orientation, which can lead to a significant increase in binding affinity and selectivity. researchgate.netnih.gov

The cyclobutane motif serves as a three-dimensional (3D) scaffold that provides specific vectors for substituents to project into space. nih.gov This controlled spatial arrangement is crucial for optimizing interactions within a receptor's binding pocket. In the context of this compound, the cyclobutoxy group acts as a rigid linker, connecting the benzamide core to a region of space that can be further explored with substituents on the cyclobutane ring itself. This "linker rigidification" is a key concept in rational drug design, including the development of advanced molecules like proteolysis targeting chimeras (PROTACs), where linker properties critically influence efficacy. nih.govresearchgate.net The defined geometry of the cyclobutane ring makes it an attractive component for building complex and potent bioactive molecules. nih.gov

Design and Synthesis of Analogues and Derivatives for Research Probing

The systematic modification of a lead compound is a cornerstone of drug discovery. For this compound, this would involve the synthesis of a library of related compounds to understand how structural changes impact its physicochemical properties and biological function.

The rational design of an SAR series for this compound would involve systematically altering each of its key structural components: the cyclobutoxy group, the hydroxyl group, the amide functionality, and the substitution pattern on the benzene (B151609) ring.

The primary goal of an SAR study is to identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability. For instance, a series of analogues could be synthesized to explore the impact of the size and nature of the alkoxy group at the 4-position.

Table 1: Hypothetical Analogue Series for SAR Studies of the 4-Alkoxy Group

Compound IDR Group (at 4-position)Rationale for Synthesis
Parent CyclobutoxyStarting point for SAR exploration.
Analogue 1 MethoxySimplest alkoxy group to establish baseline activity.
Analogue 2 EthoxyIncremental increase in alkyl chain length.
Analogue 3 IsopropoxyIntroduction of branching to probe steric tolerance.
Analogue 4 CyclopentyloxyExploration of larger cycloalkyl rings for pocket-filling.
Analogue 5 CyclohexyloxyFurther increase in lipophilicity and steric bulk.

Similarly, the position and nature of the hydroxyl group would be another critical area for investigation. Moving the hydroxyl group to other positions on the ring or replacing it with other hydrogen bond donors/acceptors would provide valuable SAR data.

The amide group is a common target for bioisosteric replacement due to its potential for hydrolysis by metabolic enzymes. A variety of five-membered heterocyclic rings, such as oxadiazoles, triazoles, and imidazoles, are well-established amide bioisosteres. nih.gov These rings can mimic the hydrogen bonding capabilities and planarity of the amide bond while often conferring improved metabolic stability.

Table 2: Potential Bioisosteric Replacements for the Amide Group

Original Functional GroupBioisosteric ReplacementRationale
Amide (-CONH2)1,2,4-OxadiazoleMimics amide geometry and hydrogen bonding potential; often enhances metabolic stability.
Amide (-CONH2)1,2,3-TriazoleCan act as a surrogate for the trans-amide bond.
Amide (-CONH2)TetrazoleCan serve as a non-classical bioisostere, influencing acidity and metabolic stability.

The cyclobutoxy group itself could be a target for bioisosteric replacement. Fragment-based methodologies often utilize small, three-dimensional fragments to explore chemical space. The cyclobutane ring is considered an attractive 3D scaffold in this regard. Bioisosteres for the cyclobutoxy group might include other small, strained ring systems or acyclic ethers with similar spatial arrangements to probe the importance of the ring's conformation and lipophilicity.

To understand the bioactive conformation of this compound—the specific three-dimensional shape it adopts when interacting with a biological target—medicinal chemists often synthesize conformationally constrained analogues. By introducing rigid structural elements, the number of possible conformations the molecule can adopt is reduced.

For this compound, conformational constraint could be introduced by incorporating the cyclobutoxy group into a larger, fused ring system or by creating a bicyclic structure that locks the orientation of the substituents on the benzamide ring. For example, a second ring could be fused to the benzene ring, restricting the rotation of the cyclobutoxy and hydroxyl groups. The synthesis of such analogues, while often complex, can provide crucial insights into the optimal geometry required for biological activity.

Advanced Spectroscopic and Structural Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy offers profound insights into the molecular framework and electronic nature of 4-Cyclobutoxy-3-hydroxy-benzamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure and probing the conformational dynamics of benzamide (B126) derivatives in solution. Techniques such as 1H and 13C NMR provide detailed information about the chemical environment of each atom. For analogous benzamide structures, the proton NMR spectra typically show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the nature and position of the substituents on the benzene (B151609) ring. nih.gov The amide proton often appears as a broad singlet, and its chemical shift can be sensitive to solvent and temperature, indicating its involvement in hydrogen bonding.

The cyclobutoxy group would exhibit characteristic multiplets in the aliphatic region of the 1H NMR spectrum. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and to gain further insight into the through-bond and through-space connectivities, which helps in elucidating the preferred conformation of the cyclobutyl ring and its orientation relative to the benzamide moiety.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Structurally Related Benzamide Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 7.70-8.23 (m) 115.0 - 150.0
Amide NH 10.98 (br s) -
N-H (imidazole, if present) 12.79 (br s) -
Phenyl C (disubstituted) 7.10 (d), 7.92 (d) -

Note: This table is illustrative and based on general knowledge and data for related benzamide compounds. nih.gov Actual values for this compound would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within a molecule and to estimate the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. libretexts.org Molecules with conjugated π-systems, such as the benzamide core of this compound, typically exhibit characteristic absorption bands in the UV region. libretexts.orgyoutube.com

The absorption of UV light promotes electrons from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) is related to the energy of this transition. For conjugated systems, this is often a π → π* transition. The position of λmax can be influenced by the substituents on the aromatic ring and the solvent polarity. researchgate.net The band gap energy (Eg) can be estimated from the onset of the absorption band using the equation Eg = 1240/λonset.

For a related compound, 3-hydroxy-4-methoxybenzaldehyde, UV-Vis studies have been conducted to determine its optical properties. nih.gov A similar analysis for this compound would provide crucial information on its electronic structure. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can complement experimental UV-Vis data to provide a more detailed understanding of the molecular orbitals involved in the electronic transitions. researchgate.net

Table 2: Example of Electronic Absorption Data and Calculated Band Gap

Compound λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Band Gap (Eg, eV)

Note: This table presents typical values for aromatic amides. The actual data for this compound would require experimental measurement.

Crystal Structure Analysis for Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state conformation and the packing of molecules in a crystal lattice.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. For benzamide derivatives, these studies reveal key structural parameters such as bond lengths, bond angles, and torsion angles. nih.govnih.gov In the case of structurally similar molecules like N-cyclopropyl-3-hydroxy-4-methoxybenzamide, the crystal structure analysis has shown that the benzene ring and the amide group are nearly coplanar, which facilitates π-conjugation. researchgate.net The crystal packing is often dominated by intermolecular hydrogen bonds, typically involving the hydroxyl group and the amide moiety. bohrium.com

An X-ray diffraction study of this compound would be expected to reveal an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen of the cyclobutoxy group, or intermolecular hydrogen bonds that dictate the crystal packing. The conformation of the cyclobutyl ring, which is typically puckered, would also be precisely determined.

Table 3: Selected Crystallographic Data for a Related Benzamide Derivative (N-cyclopropyl-3-hydroxy-4-methoxybenzamide)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.0478(3)
b (Å) 9.8093(4)
c (Å) 13.1602(5)
β (°) 104.712(2)
Volume (ų) 1004.85(7)

Data obtained from the crystallographic study of N-cyclopropyl-3-hydroxy-4-methoxybenzamide. researchgate.net

The formation of co-crystals is a widely used strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients. Co-crystallization of benzamide derivatives with other molecules (co-formers) can lead to new solid forms with different properties. Studies on benzamide complexes with metal salts, such as zinc chloride, have shown that the benzamide ligand coordinates to the metal center through the carbonyl oxygen atom. nih.gov The resulting crystal structures are stabilized by a network of hydrogen bonds involving the amide N-H group, the co-former, and in some cases, solvent molecules. nih.gov

Investigating the co-crystal structures of this compound with various co-formers could reveal its potential for forming stable, multi-component solid forms. This is particularly relevant if the compound is being developed for pharmaceutical applications, as co-crystals can influence properties like solubility and stability.

Conformational Analysis and Energy Minimization Studies

Computational chemistry provides valuable insights into the conformational preferences and energetic landscape of a molecule. For flexible molecules like this compound, which has a rotatable cyclobutoxy group and a flexible amide linkage, conformational analysis is crucial.

Energy minimization studies, typically performed using Density Functional Theory (DFT), can be used to identify the most stable conformations (local and global minima) of the molecule in the gas phase or in solution. researchgate.net These calculations can predict the relative energies of different conformers and the energy barriers for rotation around key single bonds. For instance, the orientation of the cyclobutoxy group relative to the plane of the benzene ring and the planarity of the benzamide moiety are important conformational features that can be explored computationally. The results of these studies can be correlated with experimental data from NMR and X-ray crystallography to provide a comprehensive understanding of the molecule's structure and dynamics.

Biological Target Engagement and Mechanism of Action Studies

Investigation of Receptor Binding and Modulation

G protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are implicated in a vast array of physiological processes, making them prominent drug targets. The interaction of "4-Cyclobutoxy-3-hydroxy-benzamide" with GPCRs, particularly the histamine (B1213489) H3 receptor, has been a subject of scientific inquiry.

Histamine H3 Receptor (H3R) Ligand Binding and Functional Modulation

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. biorxiv.orgnih.gov As such, H3R antagonists are being investigated for their potential in treating a variety of neurological and psychiatric disorders. While direct binding and functional modulation data for "this compound" on the histamine H3 receptor are not available in the reviewed literature, studies on structurally related compounds provide valuable insights. For instance, research on benzamide-based histamine H3 receptor antagonists has led to the identification of potent clinical candidates. nih.gov These efforts highlight the importance of the benzamide (B126) scaffold in achieving high affinity for the H3 receptor.

Exploration of Other G Protein-Coupled Receptor (GPCR) Interactions

Beyond the histamine H3 receptor, the interaction of "this compound" with other GPCRs has not been extensively reported in the available scientific literature. Comprehensive screening against a panel of GPCRs would be necessary to determine its selectivity profile and to identify any potential off-target effects or novel therapeutic opportunities.

Enzyme Inhibition Profiling and Kinetic Analysis

Enzymes are critical catalysts for a multitude of biochemical reactions, and their inhibition is a key mechanism for many therapeutic agents. The inhibitory activity of "this compound" has been investigated against several important enzymes.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govnih.gov Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. youtube.comyoutube.comyoutube.com Benzamide-based compounds have been explored as HDAC inhibitors. nih.govnih.gov

While specific inhibitory data for "this compound" against HDACs is not available, studies on novel N-hydroxybenzamide derivatives have shown that this class of compounds can exhibit satisfactory inhibitory activity against HDACs and cancer cell lines. nih.gov The structural features of these inhibitors, including the benzamide core, are critical for their interaction with the zinc-dependent active site of HDAC enzymes. Further enzymatic assays would be required to quantify the inhibitory potency (IC50) of "this compound" against specific HDAC isoforms.

Polyketide Synthase 13 (Pks13) Thioesterase Domain Inhibition

Polyketide synthase 13 (Pks13) is an essential enzyme for the biosynthesis of mycolic acids, which are crucial components of the cell wall of Mycobacterium tuberculosis. nih.govacs.orgnih.govjohnshopkins.edu The thioesterase (TE) domain of Pks13 is a validated target for the development of new anti-tuberculosis drugs. nih.govnih.gov

Research into inhibitors of the Pks13 thioesterase domain has explored a variety of chemical scaffolds. In a study on the structure-activity relationship of a series of Pks13 inhibitors, modifications to a core structure included the introduction of a 3-cyclobutoxy group. nih.gov While the specific compound "this compound" was not explicitly detailed, the related analog with a 3-cyclobutoxy substitution was reported to be well-tolerated in the Pks13 assay. nih.gov This suggests that the cyclobutoxy moiety is compatible with binding to the Pks13 active site.

To provide context, a different series of potent Pks13 inhibitors based on a benzofuran (B130515) scaffold demonstrated significant activity. The table below shows data for a related benzofuran inhibitor, TAM16, which highlights the potency that can be achieved against this target.

CompoundTargetAssayIC50 (nM)Reference
TAM16Pks13-TEEnzymatic AssayData not specified nih.gov

Further direct testing of "this compound" is necessary to determine its specific inhibitory concentration (IC50) against the Pks13 thioesterase domain.

Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and is a validated target for the treatment of autoimmune diseases and cancer. nih.govbenthamdirect.comnih.govnih.gov Various classes of inhibitors targeting hDHODH have been developed.

Anti-Microbial and Anti-Parasitic Activity

The search for novel anti-microbial and anti-parasitic agents is a global health priority. Benzamide and benzimidazole (B57391) derivatives have been a source of compounds with a wide range of activities against bacteria, fungi, and parasites. nanobioletters.comnih.govbohrium.commdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov For instance, certain benzamide derivatives have shown efficacy against multidrug-resistant Staphylococcus aureus and other pathogenic bacteria. nih.govbohrium.comresearchgate.net In the realm of anti-parasitic research, benzimidazole derivatives have been investigated for their activity against a variety of parasites, including Leishmania and Trypanosoma species. researchgate.netresearchgate.netscielo.br Despite the recognized potential of the benzamide scaffold in this field, there is no specific data available in the scientific literature detailing any anti-microbial or anti-parasitic activity of this compound.

Anti-Bacterial Efficacy

No data is available on the evaluation of This compound for anti-bacterial activity.

Anti-Viral Activity

There are no published studies reporting on the anti-viral screening or efficacy of This compound .

Anti-Protozoal Activity (e.g., against Plasmodium falciparum, Trypanosoma, and Leishmania species)

No research has been published detailing the anti-protozoal activity of This compound against Plasmodium falciparum, Trypanosoma species, Leishmania species, or any other protozoa.

Anti-Fungal Activity

Information regarding the anti-fungal properties of This compound is not available in the scientific literature.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties.

The analysis of reactive sites on a molecule is crucial for understanding its chemical behavior. The Molecular Electrostatic Potential (MEP) surface is a key tool for this purpose, as it visualizes the charge distribution and identifies electrophilic and nucleophilic sites. For instance, in studies of other complex organic molecules, MEP analysis has been used to pinpoint regions susceptible to electrophilic attack.

The dual descriptor is another important concept derived from conceptual DFT, which helps in characterizing the reactivity of a molecule. It can distinguish between sites that are favorable for nucleophilic or electrophilic attacks. Although specific dual descriptor analyses for 4-Cyclobutoxy-3-hydroxy-benzamide are not published, this method has been successfully applied to other organic compounds to elucidate their reaction mechanisms.

Quantum chemical calculations are employed to determine the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. While specific HOMO-LUMO values for this compound are not documented, these calculations are standard practice in the characterization of novel compounds.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking simulations can predict how a ligand such as this compound might bind to a specific protein target. The simulation yields a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. For example, in studies of potential enzyme inhibitors, docking is used to identify the most stable binding poses and their corresponding interaction energies researchgate.netnih.govresearchgate.netnih.gov. This information is critical for structure-based drug design.

Beyond predicting the binding pose, molecular docking elucidates the specific interactions between the ligand and the amino acid residues of the protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. Understanding these interactions is fundamental to explaining the ligand's biological activity and for designing modifications to improve potency and selectivity. For many benzamide (B126) derivatives, the amide group is a key participant in hydrogen bonding with protein targets researchgate.net.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, offering insights into its stability and conformational changes. An MD simulation can validate the stability of the binding pose predicted by molecular docking and reveal the flexibility of the ligand and the protein's binding pocket. This level of analysis, while computationally intensive, is invaluable for a comprehensive understanding of the molecular recognition process. While no MD simulation studies have been published specifically for this compound, this technique is a standard and powerful tool for studying the dynamics of ligand-receptor interactions nih.gov.

Structure-Guided Drug Design Methodologies

The three-dimensional structure of a biological target, often obtained through X-ray crystallography, provides a blueprint for the rational design of inhibitors. Structure-guided drug design leverages this information to develop novel and optimized therapeutic agents.

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. plos.orgyoutube.com This approach significantly reduces the number of compounds that need to be synthesized and tested in the lab. youtube.com

One common method is pharmacophore-based virtual screening. nih.govplos.orgnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. plos.org For instance, a pharmacophore model for PDE4 inhibitors was developed based on known active compounds and used to screen a database for new potential inhibitors. plos.orgnih.gov The identified hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity. plos.orgnih.gov

Another approach is structure-based virtual screening, which involves docking a library of compounds into the three-dimensional structure of the target protein. acs.org This method was used to identify a novel PDE9 inhibitor from an in-house database of small molecules. acs.org For "this compound," a virtual library could be designed by creating a series of analogues with different substituents on the benzamide or cyclobutoxy rings. This library could then be screened against the crystal structure of a target like PDE4 to identify derivatives with potentially improved binding characteristics.

The following table outlines a typical workflow for a virtual screening campaign targeting a phosphodiesterase.

StepDescriptionKey Tools/Methods
1. Library PreparationCuration and filtering of a compound database (e.g., ZINC) to select drug-like molecules.QikProp, Rule of Five
2. Pharmacophore ModelingGeneration of a 3D pharmacophore model based on known active inhibitors.HypoGen, Catalyst
3. Pharmacophore ScreeningScreening the prepared library against the pharmacophore model to identify hits with matching features.
4. Molecular DockingDocking the identified hits into the active site of the target protein's crystal structure.Glide, AutoDock Vina
5. Scoring and RankingRanking the docked compounds based on their predicted binding affinity and interactions with key residues.Docking score, MM/GBSA
6. Hit SelectionSelection of the top-ranked compounds for experimental validation.Visual inspection, ADMET prediction

This table represents a generalized workflow and specific tools may vary.

The availability of a crystal structure of a ligand-receptor complex provides invaluable information for optimizing the ligand's potency and selectivity. nih.govnih.gov By visualizing the binding mode of an inhibitor, researchers can identify opportunities to introduce new interactions or to modify existing ones to enhance binding affinity. nih.gov

For example, the structure-based design of catechol-O-methyltransferase (COMT) inhibitors has been guided by the analysis of crystal structures of COMT in complex with various inhibitors. nih.govmdpi.com These structures revealed a hydrophobic cleft in the active site, which led to the synthesis of bisubstrate inhibitors with large hydrophobic groups that could form favorable interactions with this region. nih.gov Similarly, the development of improved models for PDE4 inhibitors has utilized a multi-conformational structure-based QSAR method, which calculates molecular descriptors based on the matching of a molecule's pharmacophore features with those of the target binding pocket. nih.gov

In the context of "this compound," obtaining a crystal structure of it bound to its target would be a pivotal step. Analysis of this structure could reveal, for example, that the cyclobutoxy group is not optimally filling a hydrophobic pocket. This would suggest that replacing it with a larger or differently shaped hydrophobic group could lead to a more potent inhibitor. The table below illustrates how crystallographic data can inform the optimization of an inhibitor.

InhibitorKey Interaction with ReceptorObserved in Crystal StructureOptimization Strategy
This compound Hydrogen bond from hydroxyl group to Gln369YesMaintain this interaction.
Hydrophobic interaction of cyclobutoxy ring with Phe372Yes, but pocket is not fully occupied.Replace cyclobutoxy with a larger hydrophobic group (e.g., cyclopentyl, phenyl) to enhance van der Waals contacts.
Hydrogen bond from amide to Asn321YesExplore modifications to the amide to form additional hydrogen bonds with nearby residues.

This table is based on known interactions in PDE4 and provides a hypothetical optimization strategy for the specified compound.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Benzamide (B126) Core Substitutions on Biological Activity

The benzamide core serves as the foundational scaffold for 4-Cyclobutoxy-3-hydroxy-benzamide. Modifications to this core, beyond the defining 3-hydroxy and 4-cyclobutoxy groups, can significantly modulate its biological activity. The position, size, and electronic properties of any additional substituents are key determinants of the molecule's interaction with its biological target.

Research on various benzamide derivatives indicates that the substitution pattern on the aromatic ring is crucial. For instance, in some series of benzamide compounds, substitutions at the para- and meta-positions have been found to result in better biological activity compared to ortho-substitutions nih.gov. The nature of these substituents is also a governing factor. Electron-withdrawing groups on the phenyl ring can influence receptor-binding activity nih.gov. In a series of N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines, the introduction of electron-withdrawing groups like nitrile or trifluoromethyl at the para-position of the benzamide moiety led to a decrease in binding affinity for opioid receptors acs.org. Conversely, the introduction of a para-methoxy group resulted in a binding profile similar to that of a para-methyl substituent acs.org.

In the context of this compound, any further substitutions on the available positions of the benzene (B151609) ring (positions 2, 5, and 6) would be expected to influence its activity. For example, introducing a small, electron-donating group might enhance activity, while a bulky group could introduce steric hindrance, potentially reducing binding affinity mdpi.com.

Table 1: Hypothetical Impact of Substitutions on the Benzamide Core of this compound This table is illustrative and based on general principles of medicinal chemistry.

Position on Benzene Ring Substituent Type Predicted Impact on Activity Rationale
2 Small, non-polar (e.g., -CH₃) May slightly increase or decrease activity Potential for steric clash with the adjacent 3-hydroxy group or favorable hydrophobic interaction.
5 Electron-withdrawing (e.g., -Cl, -F) May increase potency Can alter the electronics of the phenyl ring and the hydrogen-bonding potential of the adjacent 4-cyclobutoxy and 3-hydroxy groups.
6 Bulky group (e.g., -isopropyl) Likely to decrease activity High potential for steric hindrance with the benzamide group and the receptor binding pocket.

Role of the Hydroxy Group in Target Recognition and Potency

The hydroxyl (-OH) group at the 3-position of the benzamide ring is a critical pharmacophoric feature. Its ability to act as both a hydrogen bond donor and acceptor allows it to form specific and directional interactions with amino acid residues in a protein's binding site unina.itresearchgate.net. Such hydrogen bonds are fundamental to molecular recognition and contribute significantly to the binding affinity and specificity of a ligand researchgate.net.

The 3-hydroxy and 4-alkoxy substitution pattern can be considered a mimetic of a catechol group. Catechol moieties are known to be important for the binding of various endogenous molecules and drugs, often by chelating metal ions within an enzyme's active site or forming strong hydrogen bonds nih.govrsc.org. In a series of benzamide-hydroxypyridinone hybrids, the 3-hydroxyl group was found to be essential for their iron-chelating activity nih.gov. Similarly, for inhibitors of 12-lipoxygenase based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, the hydroxyl group is a key feature for activity nih.gov.

The positioning of the hydroxyl group is paramount. Its presence at the meta-position relative to the amide group in this compound allows it to engage in hydrogen bonding interactions that might not be possible with substitutions at other positions. The electron distribution in the entire molecule is influenced by the hydroxyl group, which can affect its interaction with biological targets ontosight.ai.

Table 2: Potential Interactions of the 3-Hydroxy Group

Interaction Type Role of Hydroxy Group Potential Interacting Amino Acid Residues Significance
Hydrogen Bond Donor Aspartate, Glutamate, Serine, Threonine Anchors the ligand in the binding pocket, enhances affinity and selectivity.
Hydrogen Bond Acceptor Serine, Threonine, Asparagine, Glutamine Provides additional binding interactions and specificity.
Metal Chelation Bidentate ligand (with 4-cyclobutoxy oxygen) Metal ions (e.g., Mg²⁺, Zn²⁺) in metalloenzymes Crucial for inhibition of certain enzymes like catechol-O-methyltransferase (COMT).

Influence of the Cyclobutoxy Moiety on Binding Affinity, Selectivity, and Conformation

The cyclobutoxy group at the 4-position is another defining feature of this molecule, contributing to its binding affinity, selectivity, and conformational properties. As a relatively bulky and lipophilic group, it is likely to interact with hydrophobic pockets within a receptor's binding site. In the development of phosphodiesterase 4 (PDE4) inhibitors, alkoxy groups on a catechol-like ring, such as cyclopropylmethoxy, have been shown to interact with hydrophobic regions in the enzyme's active site mdpi.com.

The cyclobutane (B1203170) ring is not planar and adopts a puckered conformation nih.gov. This conformational rigidity can be advantageous in drug design. By restricting the rotational freedom of the alkoxy group compared to a linear alkyl chain, the cyclobutoxy moiety can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target biorxiv.org. This can lead to an increase in binding affinity and selectivity nih.gov. Studies on other compounds have shown that introducing cyclobutyl groups can significantly enhance potency and selectivity nih.gov.

Table 3: Comparison of 4-Position Alkoxy Substituents

Substituent Relative Size Flexibility Lipophilicity Potential Impact on Binding
Methoxy (-OCH₃) Small High (Free rotation) Low May not fully occupy a larger hydrophobic pocket.
Ethoxy (-OCH₂CH₃) Medium High Medium Increased hydrophobic interactions compared to methoxy.
Isopropoxy (-OCH(CH₃)₂) Medium-Large Medium Medium-High Branching may provide a better fit in some pockets.
Cyclobutoxy (-OC₄H₇) Large Low (Conformationally restricted) High Can provide strong hydrophobic interactions and an entropic advantage due to its rigidity, potentially leading to higher affinity and selectivity.

Rational Design Strategies for Enhanced Target Selectivity and Potency

The development of more potent and selective analogs of this compound would rely on rational design strategies that leverage the SAR insights discussed. These strategies aim to optimize the interactions of the molecule with its intended target while minimizing off-target effects.

One primary approach is structure-based drug design (SBDD) , which utilizes the three-dimensional structure of the target protein to design or modify ligands that fit optimally into the binding site nih.gov. If the crystal structure of the target is known, computational methods like molecular docking can be used to predict how analogs of this compound would bind. This allows for the rational introduction of new functional groups to form additional favorable interactions.

Pharmacophore modeling is another valuable strategy, especially when the target structure is unknown. A pharmacophore model defines the essential spatial arrangement of functional groups required for biological activity. For this compound, the key pharmacophoric features would include the hydrogen-bonding 3-hydroxy group, the hydrophobic and conformationally restricted 4-cyclobutoxy group, and the hydrogen-bonding amide moiety. This model can then be used to screen virtual libraries for new, structurally diverse compounds with the same key features or to guide the design of novel analogs.

Bioisosteric replacement is a technique where a functional group is replaced by another group with similar physical and chemical properties to improve the molecule's pharmacological profile. For instance, the benzamide core could be replaced with a different heterocyclic scaffold to explore new interactions or improve properties like solubility. The amide part of the molecule could also be modified. For example, replacing the amide with a bioisostere might alter its hydrogen bonding capacity or metabolic stability.

Finally, a key strategy would be the systematic exploration of substitutions at the remaining open positions on the benzamide ring (positions 2, 5, and 6), as guided by QSAR (Quantitative Structure-Activity Relationship) studies nih.gov. This would involve synthesizing a library of analogs with varying electronic and steric properties at these positions and correlating these properties with their biological activity to build a predictive model for designing more potent compounds.

Table 4: Summary of Rational Design Strategies

Strategy Description Application to this compound
Structure-Based Drug Design (SBDD) Using the 3D structure of the target to design ligands. Design of analogs with substituents that form new hydrogen bonds or hydrophobic interactions within the binding site.
Pharmacophore Modeling Defining the essential 3D arrangement of functional groups. Identifying new scaffolds that maintain the key pharmacophoric features of the 3-OH, 4-cyclobutoxy, and amide groups.
Bioisosteric Replacement Exchanging functional groups to improve properties. Replacing the benzamide core or the amide linker to enhance potency, selectivity, or pharmacokinetic properties.
QSAR Correlating chemical structure with biological activity. Systematically modifying positions 2, 5, and 6 of the benzamide ring to build a predictive model for optimization.

Q & A

Basic: What are the optimal synthetic routes for 4-Cyclobutoxy-3-hydroxy-benzamide, and how can regioselectivity be ensured during cyclobutoxy group introduction?

Answer:
The synthesis of this compound requires careful optimization of reaction conditions to ensure regioselectivity. A two-step approach is recommended:

Protection of the phenolic hydroxyl group using tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during cyclobutoxy introduction.

Mitsunobu reaction for coupling cyclobutanol to the protected benzamide scaffold, followed by deprotection under mild acidic conditions (e.g., TBAF in THF).
Validate regioselectivity using 1^1H NMR to confirm the absence of positional isomers. For scale-up, consider enzymatic catalysis (e.g., lipases) to improve yield and reduce waste, as demonstrated in analogous benzamide syntheses .

Basic: What analytical techniques are critical for confirming the molecular structure and hydrogen-bonding network of this compound?

Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolve the crystal structure using SHELXL for refinement . Key parameters include hydrogen-bond distances (O–H···O/N) and torsion angles of the cyclobutoxy moiety. ORTEP-3 can visualize thermal ellipsoids to assess positional disorder .
  • Solid-state NMR: Use 13^{13}C CP/MAS to probe hydrogen-bonding interactions and confirm amide tautomerism.
  • FT-IR and Raman spectroscopy: Identify characteristic vibrations (e.g., amide C=O at ~1650 cm1^{-1}, phenolic O–H at ~3200 cm1^{-1}) and compare with DFT-simulated spectra .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions due to potential dust inhalation risks .
  • Storage: Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the cyclobutoxy group.
  • Spill Management: Neutralize with activated carbon and dispose as hazardous organic waste. Avoid aqueous washdowns to prevent environmental contamination .

Advanced: How can computational modeling (e.g., DFT, MD) predict the stability and intermolecular interactions of this compound in solution?

Answer:

  • Density Functional Theory (DFT): Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate lattice energy and hydrogen-bond strengths. Compare with experimental SCXRD data to validate packing efficiency .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using AMBER force fields. Analyze radial distribution functions (RDFs) to identify preferential solvent interactions with the hydroxyl and amide groups .

Advanced: How can researchers resolve contradictions in thermal degradation data for this compound under varying pH conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Perform isothermal studies at pH 2, 7, and 12 to identify degradation thresholds. Use Kissinger-Akahira-Sunose (KAS) method to calculate activation energies (EaE_a) for decomposition steps.
  • High-Performance Liquid Chromatography (HPLC): Monitor degradation products (e.g., cyclobutanol, 3-hydroxybenzamide) with a C18 column and UV detection at 254 nm. Cross-reference with LC-MS for structural confirmation .

Advanced: What strategies are effective for elucidating the pharmacophore of this compound in drug discovery pipelines?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize derivatives with modified cyclobutyl (e.g., fluorinated analogs) or amide groups. Test against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Molecular Docking: Use AutoDock Vina to predict binding poses in protein active sites (e.g., COX-2). Prioritize derivatives with ΔG < −8 kcal/mol and hydrogen bonds to catalytic residues .
  • ADMET Prediction: Apply QikProp to estimate bioavailability (%HOA >80%) and cytochrome P450 inhibition risks .

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